molecular formula C22H13ClO6S B12204649 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate

Cat. No.: B12204649
M. Wt: 440.9 g/mol
InChI Key: WAXGYPVOTDROEF-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate is a complex organic compound that features a unique combination of benzodioxin, benzofuran, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Benzofuran Ring: This often involves the cyclization of ortho-hydroxyaryl ketones.

    Thiophene Carboxylation: The thiophene ring can be carboxylated using methods such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the benzodioxin and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to its structure might yield new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate: can be compared with other compounds that have similar structural features, such as:

Uniqueness

What sets this compound apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C22H13ClO6S

Molecular Weight

440.9 g/mol

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate

InChI

InChI=1S/C22H13ClO6S/c23-14-6-12(21-13(7-14)10-26-11-27-21)8-18-20(24)16-4-3-15(9-17(16)29-18)28-22(25)19-2-1-5-30-19/h1-9H,10-11H2/b18-8-

InChI Key

WAXGYPVOTDROEF-LSCVHKIXSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CS5)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CS5)OCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.